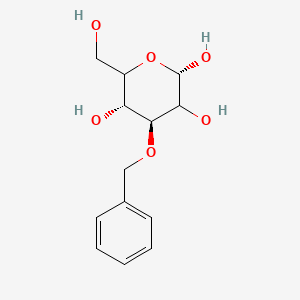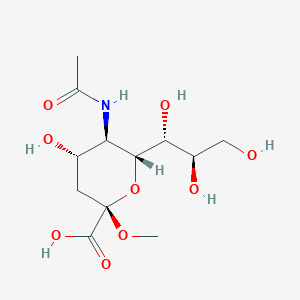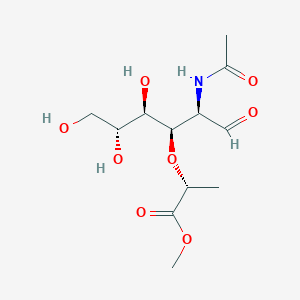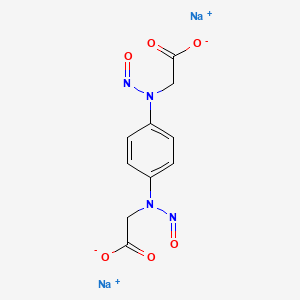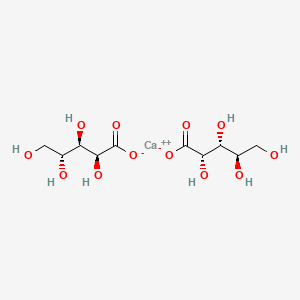
9-Ethyl Adenine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl Adenine-d5 (9-EA-d5) is a synthetic nucleoside analog that has been used in multiple scientific research applications. It is a derivative of adenine, a purine base found in DNA and RNA. 9-EA-d5 is used in lab experiments to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-EA-d5 has been used in the development of novel therapeutics to treat a variety of diseases.
Aplicaciones Científicas De Investigación
9-Ethyl Adenine-d5 has been used in a variety of scientific research applications. It has been used to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, this compound has been used in the development of novel therapeutics to treat a variety of diseases.
Mecanismo De Acción
The mechanism of action of 9-Ethyl Adenine-d5 is not fully understood. It is believed that this compound interferes with the base pairing of DNA and RNA by altering the shape of the nucleic acid double helix. This can lead to changes in gene expression and cell function. In addition, this compound can act as an inhibitor of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, this compound has been shown to alter the shape of the nucleic acid double helix, which can lead to changes in gene expression and cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Ethyl Adenine-d5 in lab experiments include its low cost, ease of synthesis, and ability to modify nucleic acids. In addition, this compound can be used to study the structure, function, and regulation of nucleic acids. The main limitation of using this compound is its lack of specificity, as it can affect the activity of multiple enzymes and alter the shape of the nucleic acid double helix.
Direcciones Futuras
The future directions for 9-Ethyl Adenine-d5 include the development of novel therapeutics to treat a variety of diseases, further research into its mechanism of action, and the development of more specific and effective nucleic acid modifications. In addition, this compound could be used in the development of new diagnostic tools and drug delivery systems. Finally, further research into the biochemical and physiological effects of this compound could lead to new insights into the regulation of gene expression and cell function.
Métodos De Síntesis
9-Ethyl Adenine-d5 is synthesized by the condensation of ethyl acetate and adenine. This reaction is catalyzed by anhydrous hydrogen fluoride and the product is obtained in the form of a white crystalline powder. The reaction is typically carried out at room temperature and the product is purified by recrystallization from ethanol. The purity of the product is then verified by high-performance liquid chromatography (HPLC).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Ethyl Adenine-d5 involves several steps starting with commercially available starting materials. The key steps involve the protection of the amino group, alkylation of the protected adenine, and deprotection of the amino group to yield the final product.", "Starting Materials": [ "Adenine", "Ethyl iodide-d5", "Diisopropylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Chloroacetic acid", "Triethylamine", "Methyl chloroformate" ], "Reaction": [ "Step 1: Protection of the amino group using chloroacetic acid and triethylamine in methanol", "Step 2: Alkylation of the protected adenine with ethyl iodide-d5 in the presence of diisopropylamine", "Step 3: Deprotection of the amino group using hydrochloric acid and sodium bicarbonate", "Step 4: Purification of the crude product using column chromatography with silica gel", "Step 5: Final purification of the product using recrystallization from methanol" ] } | |
Número CAS |
1246818-10-9 |
Fórmula molecular |
C7H9N5 |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
9-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2 |
Clave InChI |
MUIPLRMGAXZWSQ-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=C(N=CN=C21)N |
SMILES canónico |
CCN1C=NC2=C(N=CN=C21)N |
Sinónimos |
9-Ethyladenine-d5; NSC 14580-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





